![molecular formula C25H22INO4 B1302889 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid CAS No. 270065-72-0](/img/structure/B1302889.png)
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid
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Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid, or (S)-3-FMB-4-IBA, is a synthetic molecule with a wide range of applications in scientific research. It is an organoiodine compound with a fluorenyl substituent, and is a member of the family of carboxylic acids that are used for various biochemical and physiological studies. This compound is of particular interest due to its ability to interact with a variety of biological targets, and its potential to be used in a wide range of laboratory experiments.
Scientific Research Applications
Drug Synthesis and Material Science
Levulinic acid derivatives, such as "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid," have been identified as key building blocks in drug synthesis. These derivatives offer a flexible and diverse chemical framework for producing value-added chemicals, crucial for pharmaceutical development. For example, levulinic acid (LEV) and its derivatives facilitate the synthesis of various drugs by serving as raw materials, intermediates, or modifiers to enhance drug delivery systems. They are instrumental in synthesizing paclitaxel (PTX)-LEV conjugates and polymer-betulinic acid (BA)-LEV derivatives, showcasing their potential in cancer treatment and medical material development (Zhang et al., 2021).
Advanced Functional Materials
The functional groups present in "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid" are analogous to those in phosphonic acids, which are employed for their bioactive properties and in the design of supramolecular or hybrid materials. Phosphonic acids play a significant role in surface functionalization, analytical purposes, and as phosphoantigens, underlining the importance of similar compounds in creating new materials and applications in biotechnology (Sevrain et al., 2017).
Environmental Science and Biocatalyst Inhibition
Compounds with carboxylic and carbonyl functional groups, similar to "(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid," have been studied for their environmental impact and interaction with biological systems. Carboxylic acids, for instance, can inhibit microbial growth in bioprocessing, affecting the production of biofuels and biochemicals. Understanding the interactions and inhibitory mechanisms of these compounds is crucial for developing strategies to mitigate their impact and enhance the robustness of microbial strains used in industrial applications (Jarboe et al., 2013).
properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-iodophenyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22INO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZYQICRFPOZOG-SFHVURJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)I)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142534 |
Source
|
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid | |
CAS RN |
270065-72-0 |
Source
|
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270065-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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